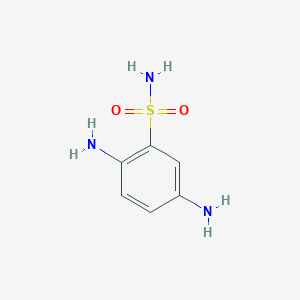

2,5-Diaminobenzenesulfonamide

Description

Properties

IUPAC Name |

2,5-diaminobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,7-8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXFYWMYAYUJAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619476 | |

| Record name | 2,5-Diaminobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20896-44-0 | |

| Record name | 2,5-Diaminobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonation of Nitrobenzene Derivatives

The initial step in synthesizing 2,5-diaminobenzenesulfonamide typically involves sulfonation of a nitro-substituted benzene compound. This introduces the sulfonyl group (-SO2NH2) onto the aromatic ring, often at the 5-position relative to the nitro substituent at the 2-position.

- Starting materials: Paranitrotoluene or related nitrobenzene derivatives.

- Reagents: Chlorosulfonic acid (ClSO3H) is commonly used due to its high reactivity and selectivity.

- Solvents: Organic solvents such as chlorobenzene, dichloromethane, chloroform, or mixtures including carbon tetrachloride are employed to dissolve reactants and control reaction conditions.

- Conditions: Reaction temperatures range from 100 to 150 °C with stirring speeds between 800 and 1000 rpm to ensure homogeneity and efficient sulfonation.

- Post-treatment: After sulfonation, water is added (0.3-0.4 times the volume of the organic solvent) to wash the reaction mixture multiple times to remove impurities, followed by separation and concentration of the organic phase to isolate sulfonyl chlorides.

This sulfonation step yields 2-nitrobenzenesulfonyl chloride intermediates, which are crucial for subsequent reduction steps.

| Parameter | Typical Range/Value |

|---|---|

| Temperature | 100–150 °C |

| Stirring speed | 800–1000 rpm |

| Weight ratio (nitrobenzene:chlorosulfonic acid) | 1:1.2–1.5 |

| Solvent | Chlorobenzene, dichloromethane, chloroform, or mixtures |

Reduction (Hydrogenation) to Aminobenzenesulfonamide

The nitro group on the sulfonyl chloride intermediate is reduced to an amine, converting 2-nitrobenzenesulfonyl chloride into 2-aminobenzenesulfonamide derivatives.

- Catalysts: Palladium on carbon (Pd/C), palladium hydroxide on carbon, or Raney nickel are effective catalysts for the hydrogenation process.

- Hydrogenation conditions: Temperature ranges from 0 to 150 °C, with pressures between 0.1 and 2.0 MPa of hydrogen gas.

- Solvents: Methanol, ethanol, isopropanol, ethylene glycol, ethyl acetate, acetone, tetrahydrofuran, or acetonitrile can be used as the reaction medium.

- Reaction time: Typically 3 to 24 hours, depending on the scale and catalyst efficiency.

- Post-reaction treatment: The reaction mixture is washed with water to remove impurities, followed by concentration and purification steps involving ethanol washing and triethylamine treatment to yield high purity this compound.

| Parameter | Typical Range/Value |

|---|---|

| Temperature | 0–150 °C |

| Pressure | 0.1–2.0 MPa |

| Reaction time | 3–24 hours |

| Catalysts | Pd/C, Pd hydroxide/C, Raney Ni |

| Solvents | Methanol, ethanol, isopropanol, others |

Alternative Synthetic Routes

Other synthetic approaches involve diazotization and substitution reactions starting from aniline derivatives:

- Diazotization: Aniline derivatives are dissolved in hydrochloric acid and cooled to about −5 °C, then sodium nitrite is added dropwise to form diazonium salts.

- Substitution: The diazonium intermediate is reacted with sodium hydroxide or sodium acetate solutions at low temperatures to yield sulfonamide derivatives.

- Purification: Final products are purified by filtration, washing, and chromatographic methods.

This method is more common in synthesizing substituted benzenesulfonamides but can be adapted for this compound derivatives.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| Sulfonation | Reaction of nitrobenzene derivative with chlorosulfonic acid in organic solvent at 100–150 °C | Chlorosulfonic acid, chlorobenzene, stirring 800–1000 rpm | 2-nitrobenzenesulfonyl chloride |

| Hydrogenation (Reduction) | Catalytic hydrogenation of nitro group to amine under H2 pressure | Pd/C or Raney Ni catalyst, 0–150 °C, 0.1–2.0 MPa H2, alcohol solvents | This compound |

| Diazotization & Substitution | Diazotization of aniline derivatives at −5 °C followed by base treatment | HCl, NaNO2, NaOH or NaOAc, low temperature | Various substituted benzenesulfonamides |

Research Findings and Industrial Considerations

- The sulfonation using chlorosulfonic acid is highly efficient with minimal byproducts, enabling high purity and suitability for scale-up.

- Hydrogenation under controlled temperature and pressure with Pd/C catalysts yields the desired diamino compound with high selectivity.

- Post-reaction purification involving water washing and solvent concentration is critical to remove catalyst residues and side products.

- The overall synthetic route is relatively short, industrially feasible, and yields this compound as a light yellow solid.

- Variations in solvent and catalyst choice allow optimization for specific production scales and purity requirements.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diaminobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the amino groups can be replaced or modified.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are frequently used.

Major Products Formed: The major products formed from these reactions include various substituted benzenesulfonamides, sulfonic acids, and other functionalized aromatic compounds .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

2,5-Diaminobenzenesulfonamide is primarily recognized for its role as an antimicrobial agent. It functions as a competitive inhibitor of the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis. This mechanism of action makes it effective against a range of Gram-positive and Gram-negative bacteria. Its derivatives have been utilized in the development of antibiotics, particularly in the treatment of urinary tract infections and respiratory diseases .

2. Carbonic Anhydrase Inhibition

Recent studies have shown that derivatives of this compound can selectively inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes. These inhibitors have potential therapeutic applications in treating conditions such as glaucoma, edema, and certain types of cancer. For instance, CA IX and CA XII are overexpressed in tumor cells and are promising targets for anticancer drugs .

3. Treatment of Hepatitis C

The compound has also been investigated for its antiviral properties against hepatitis C virus (HCV). Research indicates that certain sulfonamide derivatives can act as inhibitors of HCV replication, addressing the need for more effective antiviral therapies .

Materials Science Applications

1. Membrane Technology

this compound has been utilized in the fabrication of nanofiltration membranes. A study demonstrated that membranes prepared with this compound exhibited high negative charge density, enhancing their ability to remove anionic dyes from wastewater. This application highlights its potential in environmental engineering and water treatment technologies .

2. Synthesis of Functional Polymers

The compound serves as a building block in the synthesis of functional polymers with specific properties tailored for various applications, including drug delivery systems and smart materials . Its ability to form stable chemical bonds allows for the creation of materials with enhanced mechanical and thermal properties.

Environmental Applications

1. Water Treatment

The use of this compound in water treatment processes has been explored due to its effectiveness in removing contaminants. Its incorporation into filtration systems can significantly improve the removal efficiency of harmful substances from industrial effluents .

Case Studies

Mechanism of Action

The mechanism of action of 2,5-Diaminobenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it acts as a competitive inhibitor of enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication . Additionally, the compound’s sulfonamide group allows it to interact with carbonic anhydrase enzymes, making it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The positional isomerism of amine and sulfonamide groups significantly impacts physicochemical behavior. Key comparisons include:

| Property | 2,5-Diaminobenzenesulfonamide | 2,4-Diaminobenzenesulfonamide | 3,5-Diaminobenzenesulfonamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 187.21 | 187.21 | 187.21 |

| Melting Point (°C) | 248–250 (decomp.) | 260–262 | 235–238 |

| Water Solubility (mg/mL) | 12.5 | 8.2 | 15.8 |

| logP | -0.45 | -0.62 | -0.28 |

*Sources: Experimental data from crystallography and solubility studies *

The 2,5-isomer exhibits moderate water solubility due to intramolecular hydrogen bonding between the 2-amino and sulfonamide groups, reducing polarity. In contrast, the 3,5-isomer’s symmetry enhances solubility .

Biological Activity

2,5-Diaminobenzenesulfonamide, also known by its chemical formula CHNOS, is a compound that belongs to the sulfonamide class of drugs. This article explores its biological activities, particularly its antimicrobial properties, potential anticancer effects, and interactions with various biochemical pathways.

Chemical Structure and Properties

The structure of this compound features two amino groups and a sulfonamide group, which contribute to its reactivity and biological properties. This compound is known for its ability to inhibit certain enzymes crucial for bacterial growth and other physiological processes.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity. It functions primarily as a competitive antagonist of p-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthetase , which is essential for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, reducing bacterial growth. Research has demonstrated effective minimum inhibitory concentrations (MICs) against various pathogens such as Escherichia coli and Staphylococcus aureus .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. It is hypothesized that the compound can inhibit tumor-associated carbonic anhydrases (CAs), which are involved in maintaining the tumor microenvironment. Inhibition of these enzymes may enhance the efficacy of chemotherapeutic agents by altering the pH and fluid balance within tumors .

Enzyme Inhibition

The primary mechanism through which this compound exerts its biological activity is through the inhibition of key enzymes:

- Dihydropteroate Synthetase : Inhibits folate synthesis in bacteria.

- Carbonic Anhydrase : Disrupts acid-base balance and fluid transport in various biological systems.

This dual inhibition not only affects bacterial growth but may also impact cancer cell proliferation by altering metabolic pathways related to pH regulation .

Cardiovascular Effects

A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives could significantly decrease perfusion pressure compared to control conditions. This suggests potential cardiovascular implications for compounds related to this compound .

Pharmacokinetics

Pharmacokinetic studies using theoretical models have assessed the absorption, distribution, metabolism, and excretion (ADME) parameters for this compound. These studies provide insights into how the compound interacts with biological systems at a cellular level .

Q & A

Basic Research Questions

Q. What safety protocols should researchers follow when handling 2,5-Diaminobenzenesulfonamide in laboratory settings?

- Methodological Answer : Strict adherence to safety guidelines is critical. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Waste must be segregated and disposed of via certified hazardous waste services to prevent environmental contamination. These protocols align with general chemical safety practices for sulfonamide derivatives .

Q. What synthetic methodologies are recommended for producing this compound?

- Methodological Answer : While direct synthesis routes are not explicitly documented in the provided evidence, sulfonamide synthesis typically involves sulfonation of aniline derivatives. For example, sulfonic acid analogs (e.g., 2,5-diaminobenzenesulfonic acid) are synthesized using concentrated sulfuric acid under controlled temperature gradients (35°C to 145°C over 7 hours). Adapt this approach by introducing sulfonating agents (e.g., sulfamoyl chloride) to the diaminobenzene precursor, followed by purification via recrystallization .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic methods:

- NMR spectroscopy (¹H/¹³C) to confirm aromatic proton environments and sulfonamide functional groups.

- HPLC-MS for purity assessment and molecular weight verification.

- FT-IR to identify N-H stretching (3200–3400 cm⁻¹) and sulfonamide S=O bonds (1150–1350 cm⁻¹).

Cross-validate results to ensure consistency and rule out impurities .

Advanced Research Questions

Q. How can conflicting spectroscopic data during characterization be systematically resolved?

- Methodological Answer : Apply iterative validation processes common in qualitative research. For example, if NMR signals contradict expected structures:

Replicate the synthesis to rule out batch-specific impurities.

Use alternative techniques (e.g., X-ray crystallography for structural elucidation).

Compare with literature data for analogous sulfonamides.

This approach mirrors iterative data contradiction analysis frameworks in social sciences, emphasizing systematic re-examination .

Q. What experimental design principles optimize reaction yields of this compound?

- Methodological Answer : Use a factorial design to test variables:

- Temperature : Optimize between 80–120°C (based on sulfonic acid synthesis conditions ).

- Reagent stoichiometry : Vary sulfonating agent ratios (1:1 to 1:2.5).

- Catalysts : Test acidic (e.g., H₂SO₄) vs. neutral conditions.

Analyze outcomes via ANOVA to identify significant factors. Document deviations rigorously to enhance reproducibility.

Q. How can stability studies for this compound be structured to predict degradation pathways?

- Methodological Answer : Conduct accelerated stability testing under ICH guidelines:

- Forced degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light.

- HPLC monitoring : Track degradation products over time.

- Mechanistic insights : Use LC-MS to identify hydrolytic or oxidative byproducts (e.g., sulfonic acid derivatives).

Compare results with structurally similar compounds to infer stability trends .

Key Considerations for Data Interpretation

- Contradiction Management : Address conflicting data by integrating multi-method validation (e.g., combining spectral and chromatographic data) and leveraging peer review for bias mitigation .

- Safety and Compliance : Align waste disposal protocols with institutional regulations, emphasizing segregation of sulfonamide-related waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.